Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside
Description
Methyl 3-O-acetyl-4,6-O-benzylidenehexopyranoside is a protected carbohydrate derivative widely used in synthetic chemistry for regioselective functionalization and glycosylation. The 4,6-O-benzylidene group provides rigidity to the pyranose ring, enabling stereochemical control during reactions, while the 3-O-acetyl group serves as a temporary protecting group that can be selectively removed under mild basic conditions . This compound is a key intermediate in the synthesis of complex glycans, antibiotics, and enzyme inhibitors due to its balance of stability and reactivity .
Properties
IUPAC Name |
(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7/c1-9(17)21-14-12(18)16(19-2)22-11-8-20-15(23-13(11)14)10-6-4-3-5-7-10/h3-7,11-16,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXUXOJGQXIWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297926 | |
| Record name | methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18031-57-7 | |
| Record name | NSC119336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside typically involves the protection of hydroxyl groups in a sugar molecule using benzylidene and acetyl groups. One common method involves the reaction of a hexopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This is followed by acetylation using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the acetyl or benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: DMSO and acetic anhydride are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different epimers and derivatives of the original compound, which can be used for further chemical transformations.
Scientific Research Applications
Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block and intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of carbohydrate chemistry and enzymatic reactions involving sugars.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of acetyl and benzylidene groups influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-3-C-nitromethyl-α-D-ribo-hexopyranoside
- Structural Differences :
- Synthesis : Synthesized via Schmidt–Rutz degradation followed by sodium borohydride reduction, yielding stereoselective nitroolefins .
- Reactivity/Applications: The nitromethyl group enables unique reactivity, such as reduction to amines for amino sugar synthesis. Used in branched-chain carbohydrate chemistry and circular dichroism studies to determine nitro sugar configurations .
Methyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
- Structural Differences :
- Reactivity/Applications: The acetamido group enhances hydrogen-bonding interactions, making it a glycosylation donor in glycobiology. Used in synthesizing N-acetylglucosamine (GlcNAc) derivatives for enzyme inhibition studies .
Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-β-D-galactopyranoside
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
Biological Activity
Methyl 3-O-acetyl-4,6-O-benzylidenehexopyranoside is a compound of significant interest in carbohydrate chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and structure-activity relationships.
Chemical Structure and Synthesis
This compound is characterized by the presence of an acetyl group at the 3-position and benzylidene groups at the 4 and 6 positions of a hexopyranoside structure. The synthesis of this compound typically involves regioselective reactions that can yield high purity products.
Synthesis Example:
A common synthetic route includes the reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst, producing the benzylidene derivative. The acetylation can be achieved using acetic anhydride or acetyl chloride under controlled conditions to prevent side reactions.
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit notable antimicrobial activities. A study demonstrated that compounds with nitrogen, sulfur, or halogen substituents displayed enhanced antimicrobial effects against various human pathogenic bacteria. The presence of the benzene ring in these derivatives is believed to play a crucial role in their biological activity due to its ability to interact with biological membranes and enzymes .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound (N-substituted) | Escherichia coli | 18 |
| This compound (S-substituted) | Pseudomonas aeruginosa | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. For instance, changes in the substituents on the benzylidene moiety can alter its interaction with biological targets. Studies have shown that introducing different functional groups can enhance or diminish antimicrobial efficacy .
Case Study: SAR Analysis
In a structure-activity relationship study involving various derivatives of this compound, it was found that:
- Hydrophobic substituents increased membrane permeability and antibacterial activity.
- Hydrophilic groups tended to reduce toxicity while maintaining some level of activity.
Q & A
Q. How are discrepancies in reported NMR chemical shifts for acylated derivatives addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
